molecular formula C15H14Cl2O2 B12995326 (2-((2,4-Dichlorobenzyl)oxy)-5-methylphenyl)methanol

(2-((2,4-Dichlorobenzyl)oxy)-5-methylphenyl)methanol

Cat. No.: B12995326
M. Wt: 297.2 g/mol
InChI Key: PFGWQXMJXNAWEI-UHFFFAOYSA-N
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Description

(2-((2,4-Dichlorobenzyl)oxy)-5-methylphenyl)methanol is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorobenzyl group attached to a methanol moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2,4-Dichlorobenzyl)oxy)-5-methylphenyl)methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-methylphenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-((2,4-Dichlorobenzyl)oxy)-5-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-((2,4-Dichlorobenzyl)oxy)-5-methylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals .

Biology

In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has been shown to exhibit activity against certain bacteria and viruses, making it a candidate for the development of new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential use in the treatment of infections. Its ability to disrupt microbial cell membranes and inhibit viral replication is of particular interest .

Industry

In the industrial sector, this compound is used in the formulation of various products, including disinfectants and preservatives.

Mechanism of Action

The mechanism of action of (2-((2,4-Dichlorobenzyl)oxy)-5-methylphenyl)methanol involves the disruption of microbial cell membranes and inhibition of viral replication. The compound interacts with the lipid bilayer of cell membranes, causing structural changes that lead to cell lysis. Additionally, it can interfere with viral protein synthesis, preventing the replication of viruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-((2,4-Dichlorobenzyl)oxy)-5-methylphenyl)methanol is unique due to its combination of a dichlorobenzyl group and a methanol moiety, which imparts distinct chemical and biological properties. Unlike 2,4-Dichlorobenzyl alcohol, which is primarily used as an antiseptic, this compound has broader applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C15H14Cl2O2

Molecular Weight

297.2 g/mol

IUPAC Name

[2-[(2,4-dichlorophenyl)methoxy]-5-methylphenyl]methanol

InChI

InChI=1S/C15H14Cl2O2/c1-10-2-5-15(12(6-10)8-18)19-9-11-3-4-13(16)7-14(11)17/h2-7,18H,8-9H2,1H3

InChI Key

PFGWQXMJXNAWEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)CO

Origin of Product

United States

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